molecular formula C7H7F6NS B1399799 2-Fluoro-4-(pentafluorosulfur)benzylamine CAS No. 1240257-86-6

2-Fluoro-4-(pentafluorosulfur)benzylamine

Cat. No. B1399799
CAS RN: 1240257-86-6
M. Wt: 251.19 g/mol
InChI Key: YVTBXCFUDHLPBW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzylamine (2F-4-PFSB) is a fluorinated amine compound that is used in a variety of scientific research applications. 2F-4-PFSB has been studied extensively in the laboratory, and its unique properties have enabled its use in a wide range of experiments.

Scientific Research Applications

Nanotechnology

Lastly, 2-Fluoro-4-(pentafluorosulfur)benzylamine has potential applications in nanotechnology. It could be used to modify the surface properties of nanoparticles, thereby influencing their interaction with biological systems or their stability in various solvents.

Each of these applications leverages the unique chemical properties of 2-Fluoro-4-(pentafluorosulfur)benzylamine, demonstrating its versatility and importance in scientific research. The compound’s ability to introduce fluorine atoms into other molecules is particularly valuable across these diverse fields .

properties

IUPAC Name

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBXCFUDHLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189380
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240257-86-6
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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